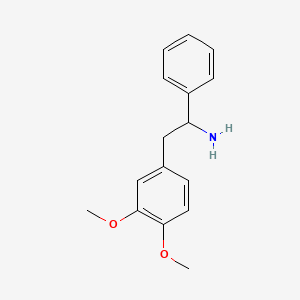
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine” is a chemical compound . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 3,4-dimethoxyphenylacetic acid with 2-(3,4-dimethoxyphenyl)ethanamine in xylene at high temperature . The reaction of 3,4-dimethoxyphenylacetyl chloride with 2-(3,4-dimethoxyphenyl)ethanamine in dichloromethane at room temperature for 3 hours gives an amide .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction, 1H NMR, and FT-IR spectroscopy .
Physical And Chemical Properties Analysis
The compound is a liquid at 20 degrees Celsius . It has a molecular weight of 195.26 . It has a boiling point of 100 °C at 0.1 mmHg . It has a specific gravity of 1.06 at 20/20 and a refractive index of 1.53 .
Applications De Recherche Scientifique
Crystal Structure Analysis
The compound has been used in the study of crystal structures. For instance, it was used in the synthesis of 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine . The crystal structure of this compound was analyzed, providing valuable insights into its molecular structure .
Synthesis of Bioactive Compounds
The compound has been used in the synthesis of potential bioactive compounds. For example, it was used in the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . This compound has shown potential biological effects due to its structural characteristics that make it easier to bind with target molecules .
Intermediate in Chemical Synthesis
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine is often used as an intermediate in the synthesis of other chemical compounds. For example, it has been used in the preparation of the muscle relaxant papaverin .
Synthesis of Diterpene
The compound has also been used in the preparation of modified diterpene nimbidiol . Diterpenes are a class of chemical compounds composed of four isoprene units and have various biological activities.
Preparation of Benzimidazole Derivatives
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine has been used in the synthesis of benzimidazole derivatives. For instance, it was used in the ‘one-pot’ reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde . Benzimidazole derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Green Chemistry Applications
The compound has been used in the development of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective . This includes the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst .
Safety and Hazards
Mécanisme D'action
Target of Action
It is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, it might interact with dopamine receptors in the nervous system.
Result of Action
It has been suggested that it may have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons . .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-9-8-12(11-16(15)19-2)10-14(17)13-6-4-3-5-7-13/h3-9,11,14H,10,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTLIDMRTCKHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

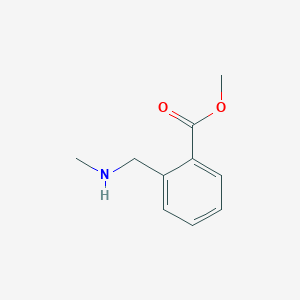
![tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2874014.png)
![N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2874018.png)
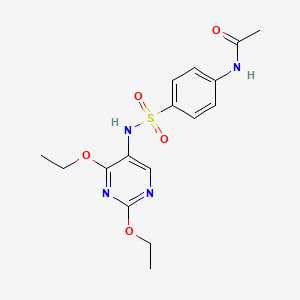

![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)
![Tert-butyl (3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride](/img/structure/B2874024.png)
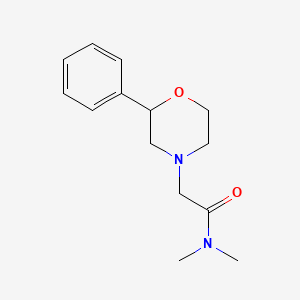
![7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874026.png)
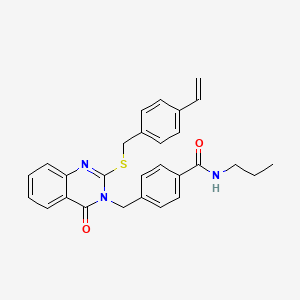
![N-[[1-(3-Methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2874028.png)
![5-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide](/img/structure/B2874030.png)
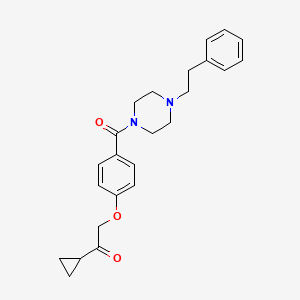
![2-morpholino-N-(4-{4-[(2-morpholinoacetyl)amino]benzyl}phenyl)acetamide](/img/structure/B2874034.png)